molecular formula C19H22F2N2O3S B1675698 (R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide CAS No. 376594-67-1

(R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide

Cat. No. B1675698
M. Wt: 396.5 g/mol
InChI Key: ACOXQYLJOQAHST-ZDUSSCGKSA-N
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Description

LY-450108 is a AMPA receptor potentiator. LY450108 has potential application for depression and Parkinson's disease.

Scientific Research Applications

Synthesis and Evaluation

  • A study by Gómez-García et al. (2017) outlined an efficient method for synthesizing certain trifluoromethyl sulfonamides and evaluated their cytotoxic activity against cancer cell lines, highlighting the potential of similar compounds in cancer research Gómez-García et al..

Enantioselective Construction

  • Research by Ihara et al. (1992) focused on the enantioselective construction of stereogenic centres with a fluorine atom, demonstrating the compound's relevance in the field of stereochemistry Ihara et al..

Electrophysiological Activity

  • Morgan et al. (1990) synthesized and assessed the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential in developing treatments for cardiac conditions Morgan et al..

Insecticidal Applications

  • The novel insecticide Flubendiamide, which contains structural elements similar to the compound , was found to have strong insecticidal activity, especially against lepidopterous pests, as reported by Tohnishi et al. (2005) Tohnishi et al..

Triflamides and Triflimides

  • A 2022 study by Moskalik and Astakhova discussed the wide use of triflamides and triflimides in organic chemistry, medicine, biochemistry, catalysis, and agriculture Moskalik and Astakhova.

Antimycobacterial Activities

  • Moreth et al. (2014) synthesized and evaluated hydroxyethylsulfonamides for their antimycobacterial activities, highlighting the potential use of similar compounds in treating tuberculosis Moreth et al..

Selective Class III Antiarrhythmic Activity

  • Ellingboe et al. (1992) synthesized 4-[(methylsulfonyl)amino]benzamides and sulfonamides with potent class III antiarrhythmic activity, showcasing their relevance in cardiovascular pharmacology Ellingboe et al..

Kinase Inhibitor Development

  • A patent by Norman (2009) described the synthesis of a Syk kinase inhibitor, illustrating the compound's potential in treating asthma Norman.

Carbonic Anhydrase Inhibition

  • Supuran et al. (2013) studied aromatic sulfonamides as inhibitors of carbonic anhydrase, an enzyme relevant in many physiological and pathological processes Supuran et al..

Aldose Reductase Inhibition

  • A study by Alexiou and Demopoulos (2010) on substituted benzenesulfonamides explored their potential as aldose reductase inhibitors with antioxidant activity Alexiou and Demopoulos.

properties

IUPAC Name

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXQYLJOQAHST-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431720
Record name LY450108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide

CAS RN

376594-67-1
Record name LY-450108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY450108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-450108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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